molecular formula C5H8ClN3 B1277819 2-(4-chloro-1H-pyrazol-1-yl)ethanamine CAS No. 777056-71-0

2-(4-chloro-1H-pyrazol-1-yl)ethanamine

Cat. No. B1277819
M. Wt: 145.59 g/mol
InChI Key: HYMUJSKLHIXUOM-UHFFFAOYSA-N
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Description

The compound "2-(4-chloro-1H-pyrazol-1-yl)ethanamine" is not directly studied in the provided papers. However, the papers do discuss related pyrazole derivatives, which can offer insights into the chemical behavior and properties that might be relevant to the compound . Pyrazoles are a class of organic compounds characterized by a 5-membered ring with two adjacent nitrogen atoms. They are known for their diverse pharmacological activities and are often used as scaffolds in medicinal chemistry .

Synthesis Analysis

While the synthesis of "2-(4-chloro-1H-pyrazol-1-yl)ethanamine" is not explicitly described, the papers do provide information on the synthesis of similar pyrazoline compounds. For instance, the synthesis of a pyrazoline compound with iodophenyl and methylthiophenyl substituents was achieved and confirmed by X-ray diffraction studies . This suggests that the synthesis of pyrazole derivatives typically involves the formation of the pyrazole ring followed by the introduction of various substituents to achieve the desired properties.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives has been extensively studied using various spectroscopic techniques and theoretical calculations. For example, the equilibrium geometry and vibrational wavenumbers of a chlorophenyl pyrazole derivative were computed using density functional theory (DFT) . The molecular structure is crucial as it influences the compound's reactivity and interaction with biological targets.

Chemical Reactions Analysis

The papers do not provide specific details on the chemical reactions of "2-(4-chloro-1H-pyrazol-1-yl)ethanamine." However, pyrazole derivatives are known to participate in various chemical reactions, such as nucleophilic substitution, due to the presence of reactive sites on the molecule. The molecular electrostatic potential study indicates that the negative regions are mainly localized over the carbonyl group and phenyl rings, which are potential sites for electrophilic attack, while the positive regions are localized over the nitrogen atoms, indicating possible sites for nucleophilic attack .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives can be inferred from their molecular structure and the nature of their substituents. The crystal packing of a pyrazoline compound was found to be dominated by weak C–H···π interactions, which contribute to the stability of the crystal structure . The vibrational spectra and HOMO-LUMO analysis provide insights into the electronic properties and potential reactivity of the compounds . The nonlinear optical properties of these compounds have also been evaluated, indicating their potential application in materials science .

Scientific Research Applications

Metal Complexes and Ligand Reactions

  • 2-(1H-pyrazol-1-yl)ethanamine derivatives, such as bmpz and bepz, have been synthesized and characterized, with notable applications in forming metal complexes (Cubanski et al., 2013). These complexes have potential uses in catalysis and material science due to their unique coordination properties.

Antitumor Activity

  • Novel pyrazole and pyrazolo[3,4-d]pyrimidine derivatives, including those similar to 2-(4-chloro-1H-pyrazol-1-yl)ethanamine, have been investigated for their antitumor properties. These compounds, due to their ability to modify lipophilicity, have shown promising results in vitro against various cancer cell lines (Maftei et al., 2016).

Pharmaceutical Applications

  • Derivatives of 2-(4-chloro-1H-pyrazol-1-yl)ethanamine have been synthesized and shown to possess various pharmacological activities, such as antiaggregating, hypotensive, and antiarrhythmic effects, indicating their potential as therapeutic agents (Bruno et al., 1991).

Protein Binding and Medicinal Chemistry

  • Certain analogs of 2-(1H-pyrazol-1-yl)ethanamine have been identified as IGF-1R inhibitors, showing improved potency and in vivo activity, suggesting their role in targeted cancer therapies (Saulnier et al., 2008).

Complex Formation with Albumin Protein

  • Studies have revealed interesting reactivity of di-imine copper(II) complexes, including those containing pyrazole derivatives like 2-(4-chloro-1H-pyrazol-1-yl)ethanamine, in binding to albumin protein. This has implications in understanding drug-protein interactions and drug delivery systems (Silveira et al., 2013).

Catalysis and Polymer Science

  • Copper(II) complexes containing 2-(4-chloro-1H-pyrazol-1-yl)ethanamine derivatives have been synthesized and utilized as pre-catalysts for producing polylactide, a biodegradable polymer, indicating their utility in sustainable chemistry and material science (Cho et al., 2019).

DNA Binding and Nuclease Activity

  • Cu(II) complexes with tridentate ligands, including those resembling 2-(4-chloro-1H-pyrazol-1-yl)ethanamine, have been investigated for their DNA binding and nuclease activities. These complexes demonstrate significant potential for therapeutic applications, particularly in cancer treatment (Kumar et al., 2012).

Safety And Hazards

The compound has a GHS07 pictogram. The signal word is “Warning”. It has an acute toxicity (oral) hazard classification of 4. It falls under storage class code 10, which is for combustible liquids .

properties

IUPAC Name

2-(4-chloropyrazol-1-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8ClN3/c6-5-3-8-9(4-5)2-1-7/h3-4H,1-2,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYMUJSKLHIXUOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1CCN)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30427100
Record name 2-(4-chloro-1H-pyrazol-1-yl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30427100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-chloro-1H-pyrazol-1-yl)ethanamine

CAS RN

777056-71-0
Record name 2-(4-chloro-1H-pyrazol-1-yl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30427100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-chloro-1H-pyrazol-1-yl)ethan-1-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
U Velaparthi, M Wittman, P Liu… - Journal of medicinal …, 2008 - ACS Publications
We previously reported that 1 (BMS-536924), a benzimidazole inhibitor of the insulin-like growth factor-1 receptor, had demonstrated in vivo antitumor activity. This lead compound was …
Number of citations: 39 pubs.acs.org

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